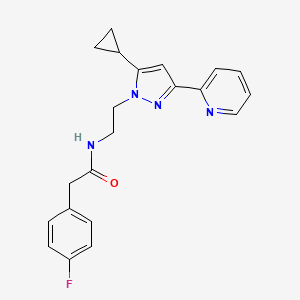

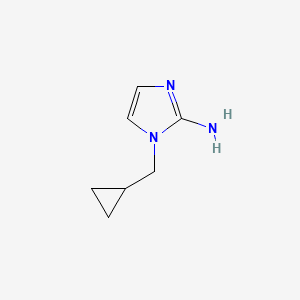

1-(Cyclopropylmethyl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Cyclopropylmethyl)-1H-imidazol-2-amine” is a nitrogen-containing heterocyclic compound . Heterocyclic compounds are widely used in various applications such as pharmaceuticals, organic materials, and natural products .

Synthesis Analysis

The synthesis of similar compounds, like bromomethyl cyclopropane, has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various methods like the bromination of ketones, which include the use of molecular bromine and copper (II) bromide .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(Cyclopropylmethyl)-1H-imidazol-2-amine and similar compounds, such as 1-(2-ethylamino)-2-methylimidazoline, have been studied for their effectiveness as corrosion inhibitors. Research demonstrates that these compounds can significantly inhibit corrosion in acid media, making them valuable for industrial applications like protecting carbon steel. The inhibition efficiency is attributed to the active sites on the nitrogen atoms and the geometry of the heterocyclic ring, which facilitates coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Antiulcer Agents

Compounds structurally related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, like imidazo[1,2-a]pyridines, have been synthesized as potential antiulcer agents. These compounds, particularly those substituted at the 3-position, exhibit cytoprotective properties, potentially offering new treatments for ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Eco-friendly Synthesis Methods

Research into eco-friendly synthesis methods has included the development of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles, which are structurally similar to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. These methods emphasize environmentally friendly processes, utilizing less harmful substances and catalysts for the synthesis of these compounds (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

CO2 Capture

Research on imidazole derivatives, closely related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, has revealed their potential in CO2 capture. A study demonstrated that a task-specific ionic liquid, derived from imidazole, can effectively sequester CO2. This property indicates potential applications in environmental technologies, particularly in carbon capture and storage systems (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMZKSYTRGRCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-imidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2999205.png)

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)

![6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2999219.png)

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)

![2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B2999222.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)

![ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2999226.png)